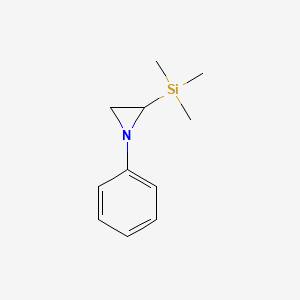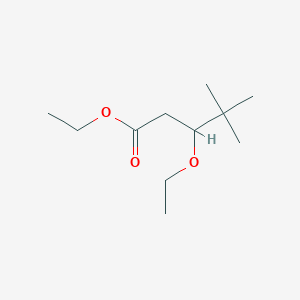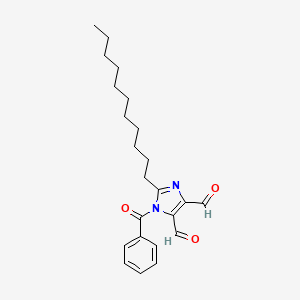
1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzoyl group, an undecyl chain, and two aldehyde groups at positions 4 and 5 of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarboxylic acid.
Reduction: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dimethanol.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. This can lead to the inhibition of enzymatic activity or the modulation of signaling pathways . The presence of aldehyde groups allows for the formation of Schiff bases with amines, further expanding its range of biological activities.
Comparison with Similar Compounds
1-Benzyl-2-methyl-1H-imidazole: This compound has a similar imidazole core but differs in the substituents attached to the ring.
1H-Imidazole, 1-(phenylmethyl)-: Another related compound with a benzyl group instead of a benzoyl group.
Uniqueness: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde stands out due to its combination of a long undecyl chain and two reactive aldehyde groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to other imidazole derivatives.
Properties
CAS No. |
178475-85-9 |
|---|---|
Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-benzoyl-2-undecylimidazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-8-9-13-16-22-24-20(17-26)21(18-27)25(22)23(28)19-14-11-10-12-15-19/h10-12,14-15,17-18H,2-9,13,16H2,1H3 |
InChI Key |
PMWZLWHLCZVXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(=C(N1C(=O)C2=CC=CC=C2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



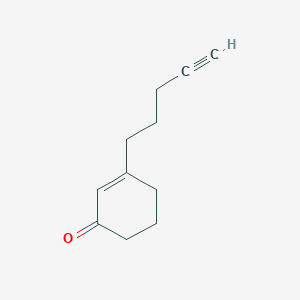
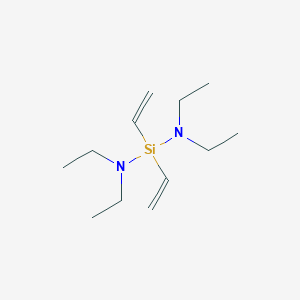
![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
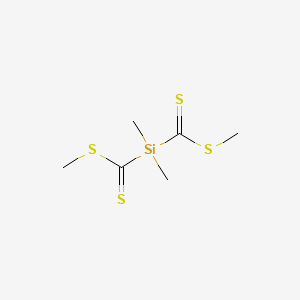
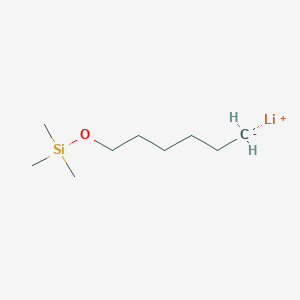
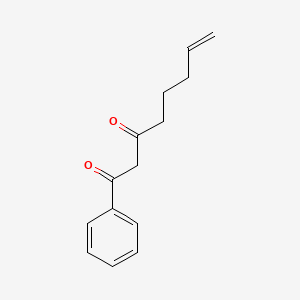
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)

![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
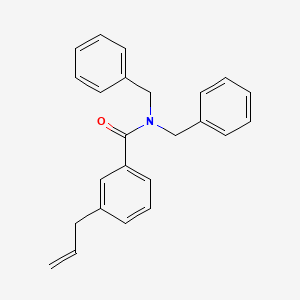
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
